1,3-Diethyl-2-thiobarbituric acid
Overview
Description
1,3-Diethyl-2-thiobarbituric acid is a sulfur-containing derivative of barbituric acid, which has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis, coordination chemistry, and biological activity. The compound has been investigated for its electrochemical properties, complexation behavior, and interactions with biological molecules .
Synthesis Analysis
The synthesis of 1,3-diethyl-2-thiobarbituric acid and its derivatives has been explored through various methods. For instance, electrochemical oxidation of catechols in the presence of 1,3-diethyl-2-thiobarbituric acid leads to the formation of dispirothiopyrimidine derivatives . Additionally, neutralization reactions with metal hydroxides or carbonates in aqueous solutions have been employed to synthesize coordination compounds with alkali and other metal ions . The compound has also been used in a one-pot electrochemically induced tandem Knoevenagel–Michael process to synthesize bis(1,3-diethyl-2-thiobarbituric acids) .
Molecular Structure Analysis
The molecular structure of 1,3-diethyl-2-thiobarbituric acid has been characterized using various techniques such as X-ray diffraction, spectroscopy, and computational methods. The compound forms different crystal structures depending on the metal ion it is complexed with, showing cis-trans isomer transformations and varying configurations . The electronic structure has been studied through photoelectron spectroscopy and quantum chemical calculations, revealing differences between barbituric and thiobarbituric acids .
Chemical Reactions Analysis
1,3-Diethyl-2-thiobarbituric acid participates in a variety of chemical reactions. It can undergo Knoevenagel condensation with aldehydes to form arylbis(thiobarbituric acids) and has been shown to exhibit ground state polarization in certain derivatives . The compound also acts as a nucleophile in electrochemical reactions and can form complexes with metal ions such as Ag(I), behaving as an S-donor ligand .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-diethyl-2-thiobarbituric acid have been extensively studied. Thermal analysis techniques like differential scanning calorimetry and thermogravimetry have been used to investigate the thermal stability of the compound and its complexes . The acid-base properties in aqueous solutions have been examined, and the compound's behavior as a ligand in complexation reactions has been characterized . Thermochemical studies have provided insights into the enthalpies of formation and vaporization/sublimation of the compound .
Relevant Case Studies
Several case studies have highlighted the potential applications of 1,3-diethyl-2-thiobarbituric acid. Its derivatives have been evaluated for biological activities such as α-glucosidase enzyme inhibition, which is relevant for antidiabetic drug development . The interaction of these compounds with catalases has also been studied, suggesting their potential in biomedical applications . Furthermore, the compound's derivatives have been investigated for their nonlinear optical properties and electronic structure, which could be useful in material science .
Scientific Research Applications
Thermophysical Properties
- Thermophysical Study : A study by Roux et al. (2012) explored the thermophysical properties of 1,3-diethyl-2-thiobarbituric acid using differential scanning calorimetry. They investigated temperatures, enthalpies, and entropies of fusion, as well as the polymorphic form and heat capacity of this compound (Roux, Notario, Segura, & Chickos, 2012).
Chemical and Spectral Properties
- Acid-Base and Complexing Properties : Lutoshkin et al. (2016) researched the acid-base properties of 1,3-diethyl-2-thiobarbituric acid and its complexation with Ag(I) ions. They found it behaves as a S-donor ligand under certain conditions, revealing its potential in complex chemistry (Lutoshkin, Petrov, & Golovnev, 2016).
Crystal Structure and Chemical Synthesis
- Crystal Structure Analysis : Research by Golovnev et al. (2015) focused on the crystal structure of a compound derived from 1,3-diethyl-2-thiobarbituric acid, providing insights into its molecular configuration and potential applications in material science (Golovnev et al., 2015).
Thermochemistry and Molecular Structure
- Thermochemistry and Computational Study : A study by Notario et al. (2014) combined experimental and computational approaches to understand the thermochemistry and molecular structure of 1,3-diethyl-2-thiobarbituric acid, offering insights into its energetic properties (Notario et al., 2014).
Biological Activity Analysis
- Electronic Structure and Biological Activity : A study by Novák and Kovač (2010) investigated the electronic structure of 1,3-diethyl-2-thiobarbituric acid and related compounds, linking their electronic properties to potential biological activities (Novák & Kovač, 2010).
Chemical Interactions and Synthesis
- Chemical Interaction with Catalases : Elinson et al. (2021) explored the electrocatalytic transformation of aldehydes with 1,3-diethyl-2-thiobarbituric acid, examining their interaction with catalases and potential biomedical applications (Elinson et al., 2021).
Genetic Disease Research
- Physicochemical Investigation and DNA Interaction : A study by Khan et al. (2018) focused on the physicochemical characterization of thiobarbiturate derivatives, including 1,3-diethyl-2-thiobarbituric acid, and their interaction with Deoxyribonucleic Acid. This research is pertinent in the context of genetic diseases (Khan et al., 2018).
Safety And Hazards
Future Directions
DETBA has potential applications in various fields due to its unique properties. It has been used in the photopolymerization of dental materials and as a reagent in the electrochemical oxidation of 3,4-dihydroxybenzoic acid . Future research may explore its potential uses in other areas of chemical research.
properties
IUPAC Name |
1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-9-6(11)5-7(12)10(4-2)8(9)13/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBTUGJAKBRBBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=O)N(C1=S)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022222 | |
Record name | 1,3-Diethyl-2-thiobarbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl-2-thiobarbituric acid | |
CAS RN |
5217-47-0 | |
Record name | 1,3-Diethyl-2-thiobarbituric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5217-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Diethyl-2-thiobarbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005217470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diethyl-2-thiobarbituric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158284 | |
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Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-2-thioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1,3-Diethyl-2-thiobarbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diethyldihydro-2-thioxopyrimidine-4,6(1H,5H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-DIETHYL-2-THIOBARBITURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXB40M6A7W | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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